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molecular formula C8H4BrFO2 B8603974 (3-Bromo-4-fluorophenyl)(oxo)acetaldehyde

(3-Bromo-4-fluorophenyl)(oxo)acetaldehyde

Cat. No. B8603974
M. Wt: 231.02 g/mol
InChI Key: VJKQTQXQKDXVPI-UHFFFAOYSA-N
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Patent
US06969716B2

Procedure details

To 3-bromo-4-fluoroacetophenone (11.0 g) in 1,4-dioxane (160 ml) and water (15 ml) was added selenium dioxide (8.8 g). The mixture was heated at reflux for 10 h, cooled to room temperature, and the solvent then removed at reduced pressure. The residue was suspended in 50% diethyl ether in isohexane, and residual solid removed by filtration. The filtrate was dried over Na2SO4, and solvent then evaporated to give (3-bromo-4-fluorophenyl)oxoacetaldehyde as a yellow oil, which was used without further purification in the next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([Br:11])[CH:5]=1)=[O:3].[Se](=O)=[O:13]>O1CCOCC1.O>[Br:11][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[O:13])[CH:9]=[CH:8][C:7]=1[F:10]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)F)Br
Name
Quantity
8.8 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the solvent then removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
residual solid removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over Na2SO4, and solvent
CUSTOM
Type
CUSTOM
Details
then evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)C(C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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